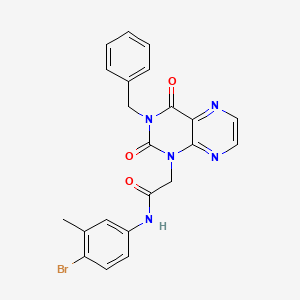![molecular formula C17H15ClN4O2S B6553747 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine CAS No. 1040675-08-8](/img/structure/B6553747.png)
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine, also known as 6-CPMP, is a synthetically produced small molecule compound with potential applications in scientific research. It is a member of the pyridazinone class of compounds, which have been studied for their potential therapeutic effects. 6-CPMP is a versatile compound, with a wide range of applications in scientific research, and has been studied for its potential therapeutic effects.
科学的研究の応用
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds and as a tool in the study of enzyme inhibition. It has also been used to study the structure and function of proteins and to investigate the mechanism of drug action. Additionally, it has been used to study the pharmacology of various compounds, including antibiotics and anti-cancer drugs.
作用機序
The mechanism of action of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. In animal studies, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
実験室実験の利点と制限
The main advantage of using 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine in laboratory experiments is its ease of synthesis. It can be synthesized quickly and easily, and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
For the study of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine include further investigation into its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to explore its potential applications in drug development and other areas of scientific research. Other areas of research include the investigation of its potential effects on other enzymes and its potential interactions with other compounds. Finally, further research is needed to explore its potential toxicity and safety in humans.
合成法
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is synthesized from 4-chlorophenylmethanesulfonyl chloride and 2-methylpyridine in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium and results in the formation of this compound. The reaction is usually carried out at a temperature of 40-50°C and a pH of 8-9. The reaction is complete in approximately two hours.
特性
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-14-6-4-13(5-7-14)12-25(23,24)17-9-8-16(21-22-17)20-11-15-3-1-2-10-19-15/h1-10H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYOFIRJOBPXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methylpropyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553666.png)
![2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553667.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553680.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553681.png)
![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553687.png)
![3-cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553717.png)
![3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553719.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydropteridin-1-yl]acetamide](/img/structure/B6553730.png)
![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553732.png)

![6-[(4-chlorophenyl)methanesulfonyl]-N-[(4-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B6553750.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine](/img/structure/B6553764.png)
![6-[(4-chlorophenyl)methanesulfonyl]-N-(3-methylbutyl)pyridazin-3-amine](/img/structure/B6553767.png)
![3-(2-ethoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6553772.png)
